N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This compound is notable for its trifluoromethanesulfonyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide typically involves the reaction of N,N-dimethyl-4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.
Scientific Research Applications
N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonimide: Another compound with a trifluoromethanesulfonyl group, used in similar applications.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group
Uniqueness
N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is unique due to its combination of a dimethylamino group and a trifluoromethanesulfonyl group. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
57946-84-6 |
---|---|
Molecular Formula |
C9H11F3N2O4S2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-(trifluoromethylsulfonylamino)benzenesulfonamide |
InChI |
InChI=1S/C9H11F3N2O4S2/c1-14(2)19(15,16)8-5-3-7(4-6-8)13-20(17,18)9(10,11)12/h3-6,13H,1-2H3 |
InChI Key |
MNHGRMYOPKIMGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.